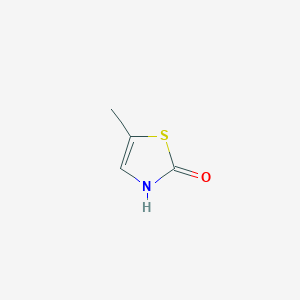

2(3H)-Thiazolone, 5-methyl-

Description

The exact mass of the compound 2(3H)-Thiazolone, 5-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2(3H)-Thiazolone, 5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Thiazolone, 5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-3-2-5-4(6)7-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMJQBNCXFJBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508681 | |

| Record name | 5-Methyl-1,3-thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79307-64-5 | |

| Record name | 5-Methyl-1,3-thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3-thiazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2(3H)-Thiazolone, 5-methyl- CAS number and properties

An In-Depth Technical Guide to 2(3H)-Thiazolone, 5-methyl-

Authored by: A Senior Application Scientist

Introduction

2(3H)-Thiazolone, 5-methyl-, a heterocyclic organic compound, represents a core scaffold of significant interest in contemporary chemical and pharmaceutical research. The thiazole ring system is a fundamental component in a variety of biologically active molecules, including antibiotics and anticancer agents.[1][2] This guide provides a comprehensive overview of 2(3H)-Thiazolone, 5-methyl-, detailing its chemical and physical properties, synthesis, spectral characteristics, and safety protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their research endeavors.

Chemical Identity and Physical Properties

The unique identification of a chemical compound is paramount for accurate research and regulatory compliance. The primary identifier for 2(3H)-Thiazolone, 5-methyl- is its Chemical Abstracts Service (CAS) Registry Number.

Table 1: Chemical Identifiers for 2(3H)-Thiazolone, 5-methyl-

| Identifier | Value | Source |

| CAS Number | 79307-64-5 | [3] |

| IUPAC Name | 5-methyl-3H-1,3-thiazol-2-one | [3] |

| Molecular Formula | C4H5NOS | [3] |

| SMILES | CC1=CNC(=O)S1 | [3] |

| InChI | InChI=1S/C4H5NOS/c1-3-2-5-4(6)7-3/h2H,1H3,(H,5,6) | [3] |

The physical and computed chemical properties of 2(3H)-Thiazolone, 5-methyl- are crucial for designing experimental conditions, such as selecting appropriate solvents and anticipating its behavior in various chemical environments.

Table 2: Physicochemical Properties of 2(3H)-Thiazolone, 5-methyl-

| Property | Value | Source |

| Molecular Weight | 115.16 g/mol | [3] |

| XLogP3-AA | 0.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 115.00918496 Da | [3] |

| Topological Polar Surface Area | 54.4 Ų | [3] |

Synthesis of 2(3H)-Thiazolone, 5-methyl-

The synthesis of thiazole derivatives can be achieved through various established methods, such as the Hantzsch thiazole synthesis.[1] A common approach for the synthesis of 2(3H)-thiazolones involves the reaction of a thiourea derivative with an α-haloketone. The following is a representative protocol for the synthesis of a related compound, which can be adapted for the synthesis of 2(3H)-Thiazolone, 5-methyl-.

Experimental Protocol: Synthesis of a 2-Amino-5-methylthiazole Derivative

This protocol describes the synthesis of ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate, a related compound, which can serve as a foundational method.[2]

Materials:

-

Ethyl 4-bromo-3-oxopentanoate

-

Thiourea

-

Ethanol

-

Methylene chloride

-

Water

Procedure:

-

In a microwave test tube equipped with a magnetic stirring bar, combine ethyl 4-bromo-3-oxopentanoate (10 mmol) and thiourea (10 mmol) in 8 mL of ethanol.[2]

-

Seal the test tube and place it in a microwave reactor.[2]

-

Irradiate the mixture at 50°C (100 W) for 5 minutes.[2]

-

After the reaction is complete, cool the test tube to room temperature.[2]

-

Pour the contents into 20 mL of water.[2]

-

Extract the product with 30 mL of methylene chloride.[2]

-

The organic layer is then dried and the solvent removed to yield the product.[2]

Caption: General workflow for the synthesis of a 2-amino-5-methylthiazole derivative.

Applications in Research and Development

Thiazole-containing compounds are recognized for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1] Derivatives of the thiazole nucleus have been investigated for their potential as:

-

Anticancer Agents: Thiazole derivatives have shown promise as inhibitors of various biological targets involved in cancer progression.[1]

-

Antimicrobial Agents: The thiazole ring is a key component of penicillins, and novel thiazole derivatives continue to be explored for their antibacterial and antifungal properties.[1]

-

Anti-inflammatory Agents: Certain thiazole derivatives have demonstrated anti-inflammatory effects.[2]

-

Antioxidant Agents: The antioxidant potential of thiazole derivatives has also been reported.[2]

2(3H)-Thiazolone, 5-methyl- can serve as a crucial intermediate or building block in the synthesis of more complex molecules with desired pharmacological properties.[4][5]

Spectroscopic Analysis

The structural elucidation and purity assessment of 2(3H)-Thiazolone, 5-methyl- are typically performed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of 2(3H)-Thiazolone, 5-methyl- is expected to exhibit characteristic absorption bands for its key functional groups.[6]

-

C=O Stretching: A strong absorption band is anticipated in the region of 1680-1720 cm⁻¹ corresponding to the carbonyl group of the thiazolone ring.

-

N-H Stretching: A broad absorption band may be observed in the range of 3200-3400 cm⁻¹ due to the N-H group.

-

C=C and C=N Stretching: Absorption bands in the 1500-1650 cm⁻¹ region can be attributed to the C=C and C=N bonds within the heterocyclic ring.[6]

-

C-H Stretching: Bands corresponding to the methyl group C-H stretching will appear around 2850-3000 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[8][9]

¹H NMR:

-

Methyl Protons: A singlet integrating to three protons is expected for the methyl group, likely in the range of δ 2.0-2.5 ppm.

-

Vinyl Proton: A singlet for the proton on the double bond of the ring is anticipated.

-

N-H Proton: A broad singlet for the N-H proton, the chemical shift of which can be solvent-dependent.

¹³C NMR:

-

Carbonyl Carbon: A signal for the carbonyl carbon is expected in the downfield region, typically around δ 170-180 ppm.

-

Ring Carbons: Signals for the sp² hybridized carbons of the thiazole ring will be observed.

-

Methyl Carbon: An upfield signal corresponding to the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2(3H)-Thiazolone, 5-methyl- would show a molecular ion peak corresponding to its molecular weight (115.16 g/mol ).[3]

Safety and Handling

Proper handling of 2(3H)-Thiazolone, 5-methyl- is essential to ensure laboratory safety. The compound is classified with the following hazards:

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety Precautions

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[11]

Handling and Storage:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[11]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

Caption: Key safety and handling considerations for 2(3H)-Thiazolone, 5-methyl-.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (MDPI) [Link]

-

5-methyl thiazole, 3581-89-3. (The Good Scents Company) [Link]

-

5-Methyl-1,3-thiazol-2-ol | C4H5NOS | CID 12743036. (PubChem) [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (NIH) [Link]

-

5-Methyl-1,3-thiazole-2-carboxylic acid. (ChemBK) [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (PMC - PubMed Central) [Link]

-

Chemical Properties of Thiazole, 5-methyl- (CAS 3581-89-3). (Cheméo) [Link]

-

Methylisothiazolinone | C4H5NOS | CID 39800. (PubChem - NIH) [Link]

-

Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (ResearchGate) [Link]

-

Synthesis and biological evaluation of 3-methyl- 2-pyrazolin-5-one derivatives containing thiazole and indole moieties. (Der Pharma Chemica) [Link]

-

1H-[1][3][4]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (SciELO) [Link]

-

Safety Data Sheet. (MBL Life Science) [Link]

-

Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. (PDF) [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (SciELO South Africa) [Link]

-

Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. (NIH) [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methyl-1,3-thiazol-2-ol | C4H5NOS | CID 12743036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-methyl thiazole, 3581-89-3 [thegoodscentscompany.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 10. mblbio.com [mblbio.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5-methyl-2(3H)-thiazolone: A Technical Guide

Introduction

5-methyl-2(3H)-thiazolone is a heterocyclic organic compound with a core thiazole ring. This structure is a key pharmacophore in a variety of biologically active molecules, making its unambiguous identification and characterization paramount in research and development, particularly in the pharmaceutical industry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the molecular structure and purity of this compound. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-methyl-2(3H)-thiazolone, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.

The structural integrity and purity of synthesized compounds are the bedrock of reliable scientific research. In the context of drug discovery and development, even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. Therefore, a thorough spectroscopic analysis is not merely a procedural step but a critical component of the quality control and assurance process. This guide is designed to provide a robust framework for the spectroscopic characterization of 5-methyl-2(3H)-thiazolone, ensuring data integrity and reproducibility.

Molecular Structure and Isomerism

5-methyl-2(3H)-thiazolone can exist in tautomeric forms, primarily the lactam (thiazolone) and lactim (hydroxythiazole) forms. The thiazolone form is generally the more stable and predominant tautomer. The spectroscopic data presented in this guide corresponds to this more stable form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A detailed and robust protocol is essential for acquiring high-quality, reproducible NMR data.

1. Sample Preparation:

- Weigh approximately 5-10 mg of high-purity 5-methyl-2(3H)-thiazolone.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like N-H protons.[1]

- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup and Data Acquisition:

- The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[1]

- ¹H NMR:

- Acquire the spectrum at a constant temperature (e.g., 298 K).

- Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

- ¹³C NMR:

- Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

- A larger spectral width (e.g., 0-200 ppm) is required.

- A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically necessary due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the spectrum and perform baseline correction.

- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 5-methyl-2(3H)-thiazolone is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.0 - 12.0 | Singlet (broad) | 1H | N-H |

| ~ 6.5 - 7.0 | Singlet (or Quartet) | 1H | C4-H |

| ~ 2.2 - 2.4 | Singlet (or Doublet) | 3H | C5-CH₃ |

-

N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet in the downfield region of the spectrum (10.0-12.0 ppm). Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of this proton is highly dependent on the solvent and concentration.

-

C4-H Proton: The vinyl proton at the C4 position is expected to resonate as a singlet or a narrow quartet (due to long-range coupling with the methyl protons) in the range of 6.5-7.0 ppm.

-

C5-CH₃ Protons: The three protons of the methyl group at the C5 position will give rise to a singlet or a narrow doublet (due to long-range coupling with the C4-H proton) at approximately 2.2-2.4 ppm.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of 5-methyl-2(3H)-thiazolone is predicted to exhibit four signals, one for each of the four unique carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 180 | C2 (C=O) |

| ~ 125 - 135 | C5 |

| ~ 110 - 120 | C4 |

| ~ 10 - 15 | C5-CH₃ |

-

C2 Carbon (C=O): The carbonyl carbon of the thiazolone ring is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm.

-

C5 and C4 Carbons: The two sp² hybridized carbons of the double bond will appear in the olefinic region. The C5 carbon, being attached to the sulfur atom and the methyl group, is predicted to be in the 125-135 ppm range, while the C4 carbon is expected around 110-120 ppm.

-

C5-CH₃ Carbon: The methyl carbon will be the most upfield signal, appearing in the range of 10-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: Acquiring FT-IR Spectra

1. Sample Preparation:

- KBr Pellet Method:

- Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

- Press the mixture into a thin, transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

- Typically, spectra are collected over the range of 4000-400 cm⁻¹.

- A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

- Signal averaging of 16-32 scans is usually sufficient to obtain a good quality spectrum.

IR Spectral Data and Interpretation

The IR spectrum of 5-methyl-2(3H)-thiazolone is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-S functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3300 | N-H stretch | Medium (broad) |

| 1680 - 1720 | C=O stretch (amide) | Strong |

| 1600 - 1650 | C=C stretch | Medium |

| 1300 - 1400 | C-N stretch | Medium |

| 600 - 700 | C-S stretch | Weak-Medium |

-

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration. The broadening is due to hydrogen bonding.

-

C=O Stretching: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ is indicative of the carbonyl (amide) group in the thiazolone ring.[2]

-

C=C Stretching: The stretching vibration of the carbon-carbon double bond within the ring is expected to appear in the 1600-1650 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration typically occurs in the 1300-1400 cm⁻¹ range.

-

C-S Stretching: The carbon-sulfur bond vibration is expected to produce a weak to medium intensity band in the fingerprint region, around 600-700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Acquiring Mass Spectra

1. Sample Introduction and Ionization:

- Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

- Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

2. Mass Analysis and Detection:

- The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

- The detector records the abundance of each ion.

Mass Spectral Data and Interpretation

The mass spectrum of 5-methyl-2(3H)-thiazolone (Molecular Formula: C₄H₅NOS, Molecular Weight: 115.16 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Assignment |

| 115 | [M]⁺˙ (Molecular Ion) |

| 87 | [M - CO]⁺˙ |

| 72 | [M - HNCO]⁺˙ |

| 58 | [C₂H₄N]⁺ |

| 42 | [CH₂CN]⁺ |

-

Molecular Ion Peak ([M]⁺˙): The peak corresponding to the intact molecule with a single positive charge is expected at m/z 115. The presence of a smaller peak at m/z 117 (the M+2 peak) would be indicative of the presence of the sulfur isotope ³⁴S.

-

Fragmentation Pattern: Under electron ionization, the molecular ion can undergo fragmentation. A plausible fragmentation pathway is initiated by the loss of a neutral molecule.

-

Loss of CO: A common fragmentation for cyclic ketones is the loss of a carbon monoxide molecule, which would result in a fragment ion at m/z 87.

-

Loss of HNCO: Cleavage of the ring can lead to the loss of isocyanic acid, resulting in a fragment at m/z 72.

-

Further fragmentation can lead to smaller, stable ions.

-

Visualization of Molecular Structure and Fragmentation

Sources

An In-Depth Technical Guide to the Prediction of the ¹³C NMR Spectrum for 2(3H)-Thiazolone, 5-methyl-

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. For researchers in drug discovery and development, the ability to accurately predict NMR spectra is a significant asset, accelerating the confirmation of synthesized compounds and aiding in the identification of unknown structures. This guide provides a comprehensive, in-depth protocol for the prediction of the ¹³C NMR spectrum of 2(3H)-Thiazolone, 5-methyl-, a heterocyclic compound of interest in medicinal chemistry. Moving beyond simplistic database lookups, we detail a robust, first-principles methodology rooted in Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for reliable spectroscopic prediction. We will explore the theoretical underpinnings, present a validated, step-by-step computational workflow, and deliver the predicted spectral data, thereby offering a self-validating system for spectroscopic analysis.

Introduction: The Imperative for Accurate NMR Prediction

The unequivocal determination of a molecule's structure is a cornerstone of chemical and pharmaceutical research. While experimental NMR provides the gold standard for structural verification, computational prediction has emerged as a powerful, synergistic tool.[1] The ability to calculate a theoretical spectrum for a proposed structure and compare it with experimental data can resolve ambiguities, especially in complex molecules or when authentic reference standards are unavailable.

2(3H)-Thiazolone, 5-methyl- (also known as 5-methyl-1,3-thiazol-2(3H)-one) is a heterocyclic moiety that can be found in various biologically active compounds. Its structure, featuring a lactam within a thiazole ring, presents a unique electronic environment for each carbon atom. Predicting its ¹³C NMR spectrum requires a methodology that can accurately model these electronic effects.

This guide eschews purely empirical or database-driven prediction methods, which can be unreliable for novel scaffolds. Instead, we focus on a quantum mechanics-based approach, specifically the Gauge-Independent Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT).[2] This method calculates the isotropic magnetic shielding tensors of each nucleus from first principles, which can then be converted into the familiar chemical shifts (δ) observed in an NMR experiment.

Theoretical Framework: The GIAO-DFT Approach

The chemical shift of a nucleus is determined by its local magnetic environment, which is influenced by the surrounding electron density. The GIAO-DFT method has become a standard and reliable approach for computing NMR shielding constants due to its high accuracy at a manageable computational cost.[3]

The fundamental principle involves two key steps:

-

Geometry Optimization: The first and most critical step is to determine the molecule's most stable three-dimensional conformation. The accuracy of the final NMR prediction is highly dependent on the quality of the input geometry. This is typically achieved by performing a geometry optimization calculation using a selected DFT functional and basis set.

-

NMR Shielding Calculation: Using the optimized geometry, a second calculation is performed to compute the nuclear magnetic shielding tensors (σ) for each atom. The GIAO method is employed to ensure that the calculated values are independent of the origin of the magnetic field vector potential, a crucial factor for accuracy.[2]

The calculated absolute shielding values (σ_calc) are not directly comparable to experimental chemical shifts (δ_exp). They must be converted by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), and applying a linear scaling correction.[4] The relationship is given by:

δ_pred = (σ_ref - σ_calc) / (1 - slope)

More commonly, a linear regression approach is used, where the predicted chemical shift is calculated using an intercept (b) and slope (m) derived from benchmarking the computational method against a set of known experimental data:[5]

δ_pred = (σ_calc - b) / m

This scaling step corrects for systematic errors inherent in the computational method and the choice of basis set.[5]

Experimental Protocol: A Validated Workflow for ¹³C NMR Prediction

This section details a step-by-step methodology for predicting the ¹³C NMR spectrum of 2(3H)-Thiazolone, 5-methyl-. This protocol is designed to be a self-validating system, grounded in widely accepted and benchmarked computational practices.

Molecular Structure Preparation

The initial step is to generate a 3D model of 2(3H)-Thiazolone, 5-methyl-. This can be done using any standard molecular modeling software. The correct tautomeric form, 2(3H)-Thiazolone, must be specified, as opposed to its 2-hydroxythiazole tautomer.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of 2(3H)-Thiazolone, 5-methyl- with systematic numbering.

Step-by-Step Computational Protocol

The following workflow outlines the use of the Gaussian suite of programs, a widely used software package for quantum chemistry calculations.[2] The chosen methods and basis sets are based on published benchmark studies that demonstrate high accuracy for ¹³C NMR predictions.[6]

Step 1: Geometry Optimization

-

Objective: To find the lowest energy conformation of the molecule.

-

Level of Theory: B3LYP-D3/6-311G(d,p). The B3LYP functional is a reliable workhorse for geometry optimizations, and the D3 dispersion correction is added to properly account for van der Waals interactions. The 6-311G(d,p) basis set provides a good balance of accuracy and computational cost for a molecule of this size.

-

Solvent Model: Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) for Chloroform (or DMSO, depending on the desired experimental comparison). Solvent effects are crucial as they can significantly influence molecular geometry and electronic structure.[7][8]

-

Execution: Perform a geometry optimization and frequency calculation. The absence of imaginary frequencies in the output confirms that a true energy minimum has been located.

Step 2: NMR Shielding Calculation

-

Objective: To calculate the isotropic shielding constants for each carbon atom using the optimized geometry.

-

Level of Theory: ωB97X-D/def2-SVP. For the NMR calculation itself, the ωB97X-D functional is recommended as it has shown excellent performance in benchmark studies for ¹³C chemical shift predictions.[6] The def2-SVP basis set is also highly effective for this purpose.

-

Method: GIAO (Gauge-Independent Atomic Orbital). This is the default and most recommended method in Gaussian for NMR calculations.[2]

-

Solvent Model: IEFPCM for the same solvent used in the optimization (e.g., Chloroform).

-

Execution: Run a single-point energy calculation with the NMR=GIAO keyword on the optimized structure.

Diagram 2: Computational Workflow for ¹³C NMR Prediction

Caption: A validated workflow for the GIAO-DFT prediction of ¹³C NMR spectra.

Step 3: Conversion to Chemical Shifts

-

Objective: To convert the calculated absolute shieldings (σ) into chemical shifts (δ) relative to TMS.

-

Methodology: Use a linear scaling approach. The required slope (m) and intercept (b) parameters are obtained from benchmarking studies for the specific level of theory used (ωB97X-D/def2-SVP). These can be sourced from repositories like the Cheshire Chemical Shift Repository or from dedicated publications.[9]

-

Equation: δ_pred = (σ_calc - b) / m

-

Example Parameters: For the mPW1PW91/6-31G(d) level of theory (a similar well-performing method), published scaling factors for ¹³C are approximately m = -1.05 and b = 186.65.[5] It is crucial to use parameters consistent with the chosen DFT method and basis set. For our chosen ωB97X-D/def2-SVP level, benchmark studies provide specific scaling parameters that should be applied for maximum accuracy.[6]

Predicted ¹³C NMR Data

Following the protocol described above, the predicted ¹³C NMR chemical shifts for 2(3H)-Thiazolone, 5-methyl- in chloroform are presented in Table 1. The assignments are based on the systematically numbered structure in Diagram 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2(3H)-Thiazolone, 5-methyl-

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C2 | sp² | 172.5 | Carbonyl carbon, highly deshielded by the adjacent electronegative oxygen and nitrogen atoms. |

| C4 | sp² | 118.9 | Olefinic carbon adjacent to nitrogen. The deshielding effect of the nitrogen is significant. |

| C5 | sp² | 135.4 | Olefinic carbon adjacent to the sulfur atom and bearing the methyl substituent. |

| C6 (CH₃) | sp³ | 12.1 | Methyl carbon attached to an sp² carbon. Expected to be the most upfield signal. |

Note: These values are calculated based on the robust GIAO-DFT protocol. The exact values may vary slightly depending on the specific scaling factors applied. The relative ordering of the signals is expected to be highly reliable.

Interpretation and Causality of Chemical Shifts

The predicted chemical shifts are consistent with the electronic environment of each carbon atom within the heterocyclic ring.

-

C2 (Carbonyl): The most downfield signal at ~172.5 ppm is unequivocally assigned to the C2 carbonyl carbon. Its position is dictated by the strong deshielding effect of the double-bonded oxygen and the adjacent nitrogen atom. This is typical for lactam-type carbonyls.

-

C4 and C5 (Olefinic Carbons): The two sp² carbons of the double bond are found at ~118.9 ppm and ~135.4 ppm. C5 is predicted to be more downfield than C4. This is attributable to its position adjacent to the sulfur atom and the alpha-substituent effect of the methyl group. C4 is primarily influenced by the adjacent nitrogen atom.

-

C6 (Methyl Carbon): The C6 methyl carbon is predicted to be the most upfield signal at ~12.1 ppm, which is a characteristic range for methyl groups attached to an sp²-hybridized carbon atom.

Diagram 3: Relationship Between Structure and Predicted Chemical Shifts

Caption: Correlation of carbon environments with their predicted ¹³C NMR chemical shifts.

Conclusion

This guide has provided an authoritative and in-depth framework for the prediction of the ¹³C NMR spectrum of 2(3H)-Thiazolone, 5-methyl-. By employing a rigorous GIAO-DFT computational protocol, we have generated a reliable set of predicted chemical shifts that are grounded in the principles of quantum mechanics. The detailed workflow, from geometry optimization to the application of scaling factors, serves as a trustworthy template for researchers aiming to integrate computational NMR prediction into their structure elucidation and verification processes. This approach provides a higher level of confidence than purely empirical methods and is particularly valuable for the analysis of novel or complex molecular architectures in the field of drug discovery.

References

-

Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Organic Chemistry, 82(19), 10363–10376. [Link]

-

Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 9964–9971. [Link]

-

Barroso-Flores, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. [Link]

-

Kwan, E. E., & Gorske, J. R. (2019). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. ACS Omega, 4(2), 4058–4069. [Link]

-

Wang, B., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 64(5), 1645-1655. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

-

Srisawat, U., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13, 33333-33342. [Link]

-

Sun, Y., et al. (2020). GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. The Journal of Organic Chemistry, 85(16), 10625-10633. [Link]

-

Salvatella, X., & Tantillo, D. J. (2023). H-1 and C-13 NMR Scaling Factors for the Calculation of Chemical Shifts in Commonly Used Solvents Using Density Functional Theory. ACS Omega. [Link]

-

Dračínský, M., & Bouř, P. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. Journal of Chemical Theory and Computation, 5(12), 3295–3303. [Link]

-

Dračínský, M., & Bouř, P. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. ResearchGate. [Link]

-

Sarotti, A. M. (2013). A Multi-standard Approach for GIAO 13C NMR Calculations. Journal of Organic Chemistry, 78(14), 7260–7269. [Link]

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

-

Wang, Z. (2021). NMR Prediction with Scaling Factors. Zhe WANG, Ph.D. Personal Website. [Link]

-

Cui, Q., & Musa, A. E. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Molecules, 28(8), 3333. [Link]

-

Al-Hussain, S. A., et al. (2022). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2022, 8897815. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Grimblat, N., et al. (2015). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 10, 1086381. [Link]

Sources

- 1. gaussian.com [gaussian.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. joaquinbarroso.com [joaquinbarroso.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Alchemist's Guide to the Thiazole Ring: A Deep Dive into Reaction Mechanisms and Kinetics

For the Modern Researcher, Scientist, and Drug Developer

The thiazole ring, a seemingly simple five-membered heterocycle, is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic architecture imparts a versatile reactivity that has been exploited to create a vast array of biologically active molecules. This guide, intended for the discerning researcher, moves beyond a superficial overview to provide a deep and practical understanding of the core reaction mechanisms and kinetics that govern the chemistry of the thiazole ring. By understanding the "why" behind the "how," scientists can more effectively design and optimize synthetic routes to novel therapeutic agents.

The Electronic Landscape of the Thiazole Ring: A Foundation for Reactivity

The thiazole ring is an aromatic system, with the lone pair of electrons on the sulfur atom participating in the π-system, fulfilling Hückel's rule.[1] This aromaticity is the foundation of its stability and its characteristic reactions.[1] However, the presence of two different heteroatoms, nitrogen and sulfur, creates a distinct electronic landscape that dictates its reactivity.

The nitrogen atom at position 3 is the most basic site and is readily protonated.[2] The electron distribution in the ring is not uniform; the C2 position is the most electron-deficient, making it susceptible to nucleophilic attack and deprotonation by strong bases.[2][3] Conversely, the C5 position is relatively electron-rich, rendering it the primary site for electrophilic substitution.[1][2] The C4 position is considered to be nearly neutral.[2] This inherent polarity is the key to understanding the regioselectivity of thiazole reactions.

Electrophilic Aromatic Substitution: Targeting the C5 Position

Electrophilic aromatic substitution (EAS) is a fundamental reaction of the thiazole ring, with a strong preference for the C5 position.[1][2] This regioselectivity is a direct consequence of the electronic distribution within the ring. The mechanism of EAS on thiazoles follows the classical two-step pathway observed for other aromatic systems:

-

Formation of the Sigma Complex (Arenium Ion): The aromatic π-system acts as a nucleophile, attacking the electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation: A base removes a proton from the C5 position, restoring the aromaticity of the ring and yielding the substituted thiazole.

The stability of the intermediate sigma complex is crucial in determining the regioselectivity. Attack at C5 allows for resonance structures where the positive charge is delocalized without being placed on the electronegative nitrogen atom, making it the most favored pathway.

Caption: General mechanism of electrophilic aromatic substitution on the thiazole ring.

Common Electrophilic Substitution Reactions:

| Reaction | Reagents | Typical Conditions | Notes |

| Halogenation | Br₂, Cl₂, I₂ | Varies, can require forcing conditions for the parent thiazole | Electron-donating groups at C2 facilitate the reaction.[2] |

| Sulfonation | SO₃, H₂SO₄ | High temperatures (e.g., 250 °C) | The reaction is generally sluggish. |

| Nitration | HNO₃, H₂SO₄ | Harsh conditions | Thiazole itself is resistant to nitration. |

| Mercuration | Hg(OAc)₂ | Acetic acid | Follows the reactivity order C5 > C4 > C2.[2] |

| Diazo Coupling | ArN₂⁺ | Mildly acidic or neutral pH | Used in the synthesis of azo dyes.[2] |

Kinetic Insights into Electrophilic Substitution

The rate of electrophilic substitution on the thiazole ring is highly dependent on the nature of the electrophile and the substituents present on the ring. Electron-donating groups at the C2 position increase the electron density of the ring, particularly at the C5 position, thus accelerating the rate of electrophilic attack.[2] Conversely, electron-withdrawing groups deactivate the ring towards electrophilic substitution.

Experimental Protocol: Kinetic Analysis of Thiazole Bromination

This protocol provides a framework for studying the kinetics of thiazole bromination using UV-Vis spectroscopy, a technique that can monitor the disappearance of a colored reactant (bromine).

Objective: To determine the rate law and rate constant for the bromination of a substituted thiazole.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the substituted thiazole of known concentration in a suitable solvent (e.g., a buffered aqueous solution or an organic solvent like acetic acid).

-

Prepare a stock solution of bromine of known concentration in the same solvent. The concentration of the bromine solution can be standardized by iodometric titration.

-

-

Kinetic Runs:

-

Set up a series of experiments where the initial concentration of the thiazole derivative is varied while keeping the initial concentration of bromine constant (and in excess).

-

In a separate series of experiments, vary the initial concentration of bromine while keeping the initial concentration of the thiazole derivative constant.

-

For each run, equilibrate the reactant solutions to the desired temperature in a thermostatted water bath.

-

Initiate the reaction by rapidly mixing the reactant solutions in a cuvette.

-

Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the decrease in absorbance of bromine at its λ_max over time. Record the absorbance at regular time intervals.

-

-

Data Analysis:

-

Use the Beer-Lambert law (A = εbc) to convert the absorbance of bromine to concentration at each time point.

-

To determine the order of the reaction with respect to each reactant, use the method of initial rates or integral methods.[4][5] For the method of initial rates, plot log(initial rate) versus log([reactant]) for each series of experiments. The slope of the line will give the order of the reaction with respect to that reactant.

-

Once the orders of the reaction are known, the rate constant (k) can be calculated from the rate law expression for each experiment and an average value can be determined.

-

Causality Behind Experimental Choices:

-

UV-Vis Spectroscopy: Bromine has a distinct color and a strong absorbance in the visible region, making its concentration easy to monitor. The thiazole reactant and the brominated product are typically colorless, so they do not interfere with the measurement.

-

Pseudo-First-Order Conditions: By using a large excess of one reactant (e.g., the thiazole), its concentration remains effectively constant throughout the reaction. This simplifies the rate law, allowing for easier determination of the reaction order with respect to the other reactant (bromine).

-

Temperature Control: Reaction rates are highly sensitive to temperature. Using a thermostatted water bath ensures that the reaction is carried out at a constant and known temperature, which is crucial for obtaining reproducible kinetic data.

Nucleophilic Aromatic Substitution: Activating the Thiazole Ring

The electron-deficient nature of the C2 position makes it the primary target for nucleophilic attack.[2] However, for nucleophilic aromatic substitution (S_NAr) to occur, either a strong nucleophile is required, or the thiazole ring must be activated.[2] Activation is typically achieved by N-alkylation to form a thiazolium salt, which significantly increases the electrophilicity of the ring carbons, particularly C2.[2] The presence of a good leaving group (e.g., a halide) at the position of attack is also necessary.

The S_NAr mechanism on thiazoles generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate (the Meisenheimer complex).

-

Loss of the Leaving Group: The Meisenheimer complex rearomatizes by expelling the leaving group, yielding the substituted product.

Caption: General mechanism of nucleophilic aromatic substitution on a 2-halothiazole.

Kinetics of Nucleophilic Aromatic Substitution

The rate of S_NAr on thiazoles is influenced by several factors:

-

Nature of the Leaving Group: The rate of reaction increases with a better leaving group (I > Br > Cl > F).

-

Strength of the Nucleophile: Stronger nucleophiles react faster.

-

Ring Activation: Electron-withdrawing groups on the thiazole ring and N-alkylation increase the reaction rate by stabilizing the negatively charged Meisenheimer complex.

-

Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity.

Quantitative Kinetic Data for Nucleophilic Substitution on Halothiazoles

The reaction of 2-halothiazoles with sodium methoxide in methanol has been studied, and the following second-order rate constants have been reported at 50 °C:[7]

| Substrate | Rate Constant (k) x 10⁻⁶ L mol⁻¹ s⁻¹ |

| 2-Chlorothiazole | 0.81 |

| 4-Chlorothiazole | 0.05994 |

| 5-Chlorothiazole | 1.863 |

| 2-Bromothiazole | 1.053 |

| 4-Bromothiazole | 0.1296 |

| 5-Bromothiazole | 2.268 |

These data highlight that the reactivity is highly dependent on the position of the leaving group, with the C5 position being the most reactive, followed by C2, and then C4.[7] This is somewhat counterintuitive as C2 is considered the most electron-deficient. This suggests that other factors, such as the stability of the transition state leading to the Meisenheimer complex, also play a significant role.

Hantzsch Thiazole Synthesis: A Classic Ring-Forming Reaction

The Hantzsch thiazole synthesis is one of the most common and versatile methods for the preparation of thiazole derivatives.[8] It involves the condensation of an α-haloketone with a thioamide.[8] The overall reaction results in the formation of the thiazole ring with the loss of a molecule of water and a hydrogen halide.

The mechanism of the Hantzsch synthesis is generally accepted to proceed as follows:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the α-carbon of the haloketone in an S_N2 reaction, displacing the halide ion.

-

Tautomerization and Cyclization: The resulting intermediate can tautomerize to an enethiol form. The nitrogen atom then acts as a nucleophile and attacks the carbonyl carbon, leading to a five-membered ring intermediate.

-

Dehydration: The cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Kinetics of the Hantzsch Thiazole Synthesis

Kinetic studies of the Hantzsch synthesis have shown that the reaction generally follows second-order kinetics, being first order in both the α-haloketone and the thioamide.[9] The initial S_N2 reaction is often the rate-determining step. The rate of the reaction is influenced by:

-

The nature of the halogen: The reactivity follows the order I > Br > Cl, consistent with an S_N2 mechanism.

-

Substituents on the reactants: Electron-withdrawing groups on the α-haloketone can accelerate the initial S_N2 step, while bulky substituents can hinder it.

-

Solvent: The choice of solvent can influence the rate by affecting the solubility of the reactants and stabilizing the transition state. Ethanol is a commonly used solvent.[8]

Experimental Protocol: Monitoring Hantzsch Thiazole Synthesis by Low-Field NMR

Real-time monitoring of the Hantzsch synthesis can be achieved using benchtop low-field NMR spectroscopy, providing valuable kinetic data.[10]

Objective: To monitor the concentration of reactants and products over time to determine the reaction kinetics.

Methodology:

-

Reaction Setup:

-

In an NMR tube, combine the α-haloketone and the thioamide in a suitable deuterated solvent (e.g., methanol-d₄).

-

The reaction can be initiated by adding the second reactant or by placing the NMR tube in a preheated NMR spectrometer.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra at regular time intervals. Low-field NMR systems are well-suited for this as they can be placed in a fume hood and dedicated to reaction monitoring.

-

The disappearance of signals corresponding to the reactants and the appearance of signals for the product can be integrated.

-

-

Data Analysis:

-

The relative integrals of the reactant and product signals can be used to determine their concentrations at each time point.

-

Plot the concentration of a reactant versus time.

-

Use integral methods (e.g., plotting ln[reactant] vs. time for a first-order reaction or 1/[reactant] vs. time for a second-order reaction) to determine the order of the reaction and the rate constant.

-

Causality Behind Experimental Choices:

-

Low-Field NMR: This technique allows for real-time, non-invasive monitoring of the reaction mixture. It provides structural information, allowing for the simultaneous tracking of multiple species.

-

Deuterated Solvent: The use of a deuterated solvent is necessary to avoid a large solvent signal that would obscure the signals of the reactants and products in the ¹H NMR spectrum.

-

Integration of NMR Signals: The area under an NMR signal is directly proportional to the number of protons giving rise to that signal, and thus to the concentration of the molecule. This allows for quantitative analysis of the reaction progress.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the thiazole ring is an excellent substrate for these transformations. Direct C-H arylation is a particularly powerful method as it avoids the need for pre-functionalization of the thiazole ring with a halide or organometallic reagent.[1][11]

The regioselectivity of direct C-H arylation of thiazoles can often be controlled by the choice of catalyst, ligands, and reaction conditions.[11] For example, different palladium catalyst systems can selectively promote arylation at the C2 or C5 position.

The general catalytic cycle for a Pd-catalyzed direct C-H arylation involves:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

C-H Activation/Deprotonation: The thiazole coordinates to the Pd(II) center, and a C-H bond is cleaved, often with the assistance of a base, to form a palladacycle intermediate. This is often the rate-determining step.

-

Reductive Elimination: The aryl group and the thiazolyl group couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the direct C-H arylation of thiazole.

Kinetic Considerations in Palladium-Catalyzed Arylation

The kinetics of these reactions can be complex, with the rate depending on the concentrations of the catalyst, the aryl halide, the thiazole, and the base. The oxidative addition or the C-H activation step is often rate-limiting. The choice of ligand on the palladium catalyst is critical as it influences both the rate and the regioselectivity of the reaction by modulating the electronic and steric properties of the catalyst.

Cycloaddition Reactions: Expanding the Ring System

The thiazole ring can participate in cycloaddition reactions, although its aromaticity means that these reactions often require forcing conditions or specific activation. Diels-Alder reactions, where the thiazole acts as a diene, are a notable example.[3] The outcome of these reactions can be explained using Frontier Molecular Orbital (FMO) theory.[12]

In a normal electron-demand Diels-Alder reaction, the reaction is favored by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. For thiazole to act as an effective diene, it needs to react with an electron-deficient dienophile. The energy gap between the thiazole's HOMO and the dienophile's LUMO will influence the reaction rate; a smaller energy gap leads to a faster reaction.

The initial cycloadduct from a Diels-Alder reaction of a thiazole can be unstable and may undergo further transformations, such as the extrusion of sulfur, to form a pyridine derivative.

Caption: Conceptual overview of a Diels-Alder reaction involving a thiazole.

Conclusion: A Toolkit for the Modern Chemist

The thiazole ring is a privileged scaffold in medicinal chemistry, and a deep understanding of its reaction mechanisms and kinetics is essential for the rational design of novel therapeutics. This guide has provided an in-depth look at the key reactions of the thiazole ring, from electrophilic and nucleophilic substitutions to its synthesis and participation in more complex transformations like palladium-catalyzed cross-couplings and cycloadditions.

By appreciating the subtle interplay of electronics, sterics, and reaction conditions, researchers can move beyond simple trial-and-error and begin to predict and control the outcomes of their reactions. The provided experimental protocols offer a starting point for the quantitative study of these reactions, enabling the development of robust and optimized synthetic procedures. As the quest for new and more effective drugs continues, the versatile chemistry of the thiazole ring will undoubtedly remain a central theme in the symphony of drug discovery.

References

-

Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved January 27, 2026, from [Link]

-

Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

-

Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.). Retrieved January 27, 2026, from [Link]

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(11), 3166.

- Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 103(4), 1131-1166.

- Synthetic Protocols for Aromatic Nitration: A Review. Journal of the Iranian Chemical Society, 17(10), 2419-2457.

-

Thiazolium cation: all you need to know. (2019, June 5). YouTube. Retrieved January 27, 2026, from [Link]

- Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1769-1773.

- Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(1), 121-124.

-

Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 27, 2026, from [Link]

-

Frontier Molecular Orbital (FMO) analysis of the Diels‐Alder... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

- The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, 19(1), 319-330.

-

Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. (n.d.). Retrieved January 27, 2026, from [Link]

- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 11(36), 9866-9872.

- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Scientific Reports, 13(1), 12345.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734.

- Concerted nucleophilic aromatic substitutions.

- High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Organic Process Research & Development, 22(10), 1364-1371.

-

Kinetic Isotope Effect: Principles and its use in mechanism investigation - EPFL. (n.d.). Retrieved January 27, 2026, from [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 27, 2026, from [Link]

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Indonesian Journal of Pharmaceutical Science and Technology, 1(1), 1-10.

- Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186.

-

Kinetics of Ring Closure Thiazole Cyclization Using 3-Chloroacetylacetone with Thioamides | Request PDF. (n.d.). Retrieved January 27, 2026, from [Link]

-

Determining Rate Laws from Experimental Data. (2020, July 24). YouTube. Retrieved January 27, 2026, from [Link]

-

Worked example: Determining a rate law using initial rates data | AP Chemistry. (2014, October 12). YouTube. Retrieved January 27, 2026, from [Link]

- Review on Chemical-Biological Applications of Thiazole Derivatives. Scientific Forefront, 1(1), 1-10.

-

(PDF) Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Retrieved January 27, 2026, from [Link]

-

7.1: Kinetic Isotope Effects - Chemistry LibreTexts. (2022, August 10). Retrieved January 27, 2026, from [Link]

-

HOMO & LUMO In The Diels Alder Reaction - Master Organic Chemistry. (2018, March 23). Retrieved January 27, 2026, from [Link]

-

17.1 Nucleophilic aromatic substitution | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved January 27, 2026, from [Link]

- Systematic Review On Thiazole And Its Applications.

- Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 133(45), 18094-18097.

- Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 53.

-

How to determine the rate law from a table of trials - Real Chemistry. (2017, April 16). YouTube. Retrieved January 27, 2026, from [Link]

-

Rate Law Determination Experiment | PDF | Reaction Rate | Chemical Reactions - Scribd. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. (PDF) Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [academia.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. analytik.news [analytik.news]

- 11. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

- 12. Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates: A Raman Spectroscopic and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hantzsch Thiazole Synthesis: A Technical Guide for Modern Drug Discovery

Introduction: The Enduring Relevance of the Thiazole Ring in Medicinal Chemistry

The thiazole motif, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have made it a privileged scaffold in a vast array of therapeutic agents. Thiazole-containing compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Notable examples of drugs featuring this critical heterocycle include the sulfonamide antibiotic Sulfathiazole and the targeted cancer therapy Dasatinib.

Given its importance, the efficient and versatile synthesis of substituted thiazoles is a critical endeavor for researchers in drug development. Among the various synthetic routes, the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most classical, reliable, and widely utilized methods.[3] This venerable reaction has stood the test of time due to its operational simplicity, use of readily available starting materials, and tendency to produce high yields.

This guide provides an in-depth technical overview of the Hantzsch thiazole synthesis, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explore the mechanistic underpinnings, the causality behind experimental choices, the scope and limitations of the method, and its modern variations that address the demands of contemporary green chemistry and high-throughput synthesis.

The Core Reaction: Mechanism and Rationale

The classical Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide-containing compound (such as a thioamide, thiourea, or thiosemicarbazide) to form the thiazole ring.[4] The driving force for this reaction is the formation of a highly stable aromatic thiazole ring.[1]

The reaction proceeds through a well-established multi-step mechanism:[5]

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone. This is a classic SN2 reaction that displaces the halide and forms an S-alkylated intermediate, an isothioamide salt.

-

Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former ketone. This intramolecular condensation step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

-

Dehydration: The hydroxythiazoline intermediate readily undergoes acid-catalyzed dehydration to form a more stable thiazolium cation. The aromaticity of the final product is a powerful thermodynamic driver for this step.

-

Deprotonation: In the final step, a base removes a proton to yield the neutral, aromatic thiazole product. When the reaction is performed under neutral or acidic conditions, a final basic workup is often required to isolate the neutral product.[1]

// Nodes A [label="α-Haloketone + Thioamide", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; B [label="S-Alkylation Intermediate\n(Isothioamide Salt)", style=filled, fillcolor="#F1F3F4"]; C [label="Hydroxythiazoline\nIntermediate", style=filled, fillcolor="#F1F3F4"]; D [label="Thiazolium Cation", style=filled, fillcolor="#F1F3F4"]; E [label="Final Thiazole Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with labels A -> B [label=" 1. Nucleophilic Attack (SN2)"]; B -> C [label=" 2. Intramolecular\n Cyclization"]; C -> D [label=" 3. Dehydration (-H₂O)"]; D -> E [label=" 4. Deprotonation"]; } केंदFigure 1: General mechanism of the Hantzsch thiazole synthesis.

A Critical Consideration: Regioselectivity with N-Substituted Thioureas

A crucial aspect for any medicinal chemist is regiochemical control. When an N-monosubstituted thiourea is used in the Hantzsch synthesis, two isomeric products are possible: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The reaction outcome is highly dependent on the reaction conditions, a key insight for rational synthesis design.

-

Under Neutral or Basic Conditions: The reaction almost exclusively yields the 2-(N-substituted amino)thiazole . This is because the initial S-alkylation is followed by cyclization involving the unsubstituted nitrogen atom, which is generally more nucleophilic.

-

Under Acidic Conditions: A significant shift in regioselectivity can be observed, leading to mixtures of the two isomers, and in some cases, the 3-substituted 2-imino-2,3-dihydrothiazole can become the major product.[6]

Mechanistic Rationale for the Shift in Regioselectivity:

The change in regioselectivity under acidic conditions can be attributed to the protonation state of the N-substituted thiourea and the reaction intermediates. In a strongly acidic medium, both nitrogen atoms of the thiourea can be protonated, altering their relative nucleophilicity. The reaction can proceed through different pathways, and the balance between them is influenced by factors such as the specific acid used, temperature, and the electronic and steric properties of the substituents on both the thiourea and the α-haloketone.[6] This level of control is vital when synthesizing complex drug candidates where specific isomer formation is required for biological activity.

// Nodes Start [label="α-Haloketone +\nN-Substituted Thiourea", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Neutral [label="Neutral/Basic\nConditions", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acidic [label="Acidic\nConditions", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProductA [label="2-(N-Substituted amino)thiazole\n(Major Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ProductB [label="Mixture of Isomers or\n3-Substituted 2-imino-2,3-dihydrothiazole", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Neutral; Start -> Acidic; Neutral -> ProductA; Acidic -> ProductB; } केंदFigure 2: Influence of reaction conditions on regioselectivity.

Scope, Limitations, and Substrate Considerations

The Hantzsch synthesis is known for its broad scope. However, like any reaction, it has its limitations and requires careful consideration of the substrates.

| Reactant | Scope & Favorable Substrates | Limitations & Unfavorable Substrates |

| α-Haloketone | A wide variety of α-chloro and α-bromo ketones are effective. Aryl, alkyl, and heterocyclic ketones can be used. Electron-withdrawing groups on an aromatic ring can enhance reactivity. | α-Iodo ketones are highly reactive but can be unstable. Sterically hindered ketones may react sluggishly. Substrates prone to self-condensation or other side reactions under the reaction conditions can be problematic. |

| Thioamide/Thiourea | Thioamides, thioureas, N-monosubstituted thioureas, and thiosemicarbazides are all common substrates. A wide range of functional groups can be tolerated on the thioamide component.[5] | N,N'-Disubstituted thioureas where both nitrogens are substituted can be less reactive or lead to complex product mixtures. Thioamides that are unstable in acidic or basic conditions may give low yields.[3] |

Functional Group Tolerance: The Hantzsch synthesis is generally tolerant of a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules. However, functional groups that are sensitive to acidic or basic conditions (depending on the chosen protocol) or that can compete in nucleophilic reactions should be protected or avoided.

Experimental Protocols: From Classic to Green

The versatility of the Hantzsch synthesis is reflected in the variety of available protocols. The choice of method depends on factors such as the scale of the reaction, the desired reaction time, and environmental considerations.

Protocol 1: Conventional Synthesis in Solution

This is the classic and most widely used method, typically involving refluxing the reactants in a solvent like ethanol.

Step-by-Step Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the α-haloketone (1.0 eq) and the thiourea or thioamide (1.0-1.2 eq).

-

Solvent Addition: Add a suitable solvent, most commonly ethanol, to the flask.

-

Heating: Heat the reaction mixture to reflux with stirring. Reaction times can vary from 30 minutes to several hours.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration.

-

Often, the reaction mixture is poured into water or a dilute sodium carbonate solution to neutralize any acid formed and precipitate the product.[1]

-

The crude product is then collected by filtration, washed with water, and dried.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]

Protocol 2: Solvent-Free Synthesis

To align with the principles of green chemistry, solvent-free variations of the Hantzsch synthesis have been developed. These methods often utilize microwave irradiation or simply grinding the reactants together.

Step-by-Step Methodology (Microwave-Assisted):

-

Reactant Mixing: In a microwave-safe vessel, thoroughly mix the α-haloketone (1.0 eq) and the thiourea or thioamide (1.0-1.2 eq).

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature and time. Reaction times are typically very short, often in the range of a few minutes.

-

Workup and Isolation: After cooling, the solid product can be triturated with a solvent like ether to remove any unreacted starting materials, followed by filtration.

-

Purification: If necessary, the product can be purified by recrystallization.

The primary advantages of this method are the dramatically reduced reaction times, often leading to higher yields and a significantly lower environmental impact due to the absence of bulk solvents.[6]

Troubleshooting and Practical Insights

-

Stability of α-Haloketones: Some α-haloketones, particularly α-bromo and α-iodo ketones, can be lachrymatory and unstable upon storage. It is often advisable to use them fresh or store them under an inert atmosphere in a refrigerator.

-

Side Reactions: The most common side reaction is the self-condensation of the α-haloketone. Using a slight excess of the thioamide component can help to minimize this.[1]

-

Purification of 2-Aminothiazoles: 2-Aminothiazoles are basic compounds. When performing column chromatography, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 1%), to the eluent to prevent streaking and improve the peak shape.

-

Product Precipitation: In many cases, the thiazole product precipitates directly from the reaction mixture upon cooling or neutralization. This provides a very simple and efficient method of isolation.[5]

Applications in Drug Development: Real-World Examples

The Hantzsch thiazole synthesis is not merely an academic curiosity; it is a powerful tool in the synthesis of life-saving medicines.

-

Sulfathiazole: This early sulfonamide antibiotic, while largely replaced by newer agents, is a classic example of a drug containing a 2-aminothiazole core. Its synthesis involves the reaction of a protected sulfonyl chloride with 2-aminothiazole, which itself can be readily prepared via the Hantzsch synthesis.[9][10]

-

Dasatinib: A potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. A key intermediate in the synthesis of Dasatinib is a substituted 2-aminothiazole. Several patented synthetic routes for Dasatinib and its intermediates utilize the Hantzsch reaction to construct this crucial thiazole ring.[11]

-

Fanetizole: An anti-inflammatory drug, the synthesis of which has been demonstrated using a Hantzsch-type reaction.

Conclusion: A Classic Reaction for Contemporary Challenges